2-Bromo-3-fluorohexanoic acid
Overview
Description
2-Bromo-3-fluorohexanoic acid is an organic compound with the molecular formula C6H10BrFO2 It is a halogenated carboxylic acid, featuring both bromine and fluorine atoms attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3-fluorohexanoic acid typically involves the halogenation of hexanoic acid derivatives. One common method includes the bromination and fluorination of hexanoic acid using appropriate halogenating agents under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator, while fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
- Bromination of hexanoic acid to introduce the bromine atom.
- Fluorination of the brominated intermediate to introduce the fluorine atom.
- Purification and isolation of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce corresponding ketones, alcohols, or aldehydes.
Scientific Research Applications
2-Bromo-3-fluorohexanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorohexanoic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological studies or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluorobenzoic acid: Similar in structure but with a benzene ring instead of a hexanoic acid backbone.
2-Bromo-3,3,3-trifluoropropene: Contains multiple fluorine atoms and is used in different synthetic applications.
3-Bromo-2-fluorobenzoic acid: Another halogenated carboxylic acid with a different substitution pattern.
Uniqueness
2-Bromo-3-fluorohexanoic acid is unique due to its specific combination of bromine and fluorine atoms on a hexanoic acid backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable complexes with biological molecules makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-bromo-3-fluorohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrFO2/c1-2-3-4(8)5(7)6(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJZUWBFGAROH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311668 | |
Record name | 2-Bromo-3-fluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50884-97-4 | |
Record name | NSC244704 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-fluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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